molecular formula C17H17N3O6S B2696662 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide CAS No. 313403-44-0

4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide

Cat. No.: B2696662
CAS No.: 313403-44-0
M. Wt: 391.4
InChI Key: YZFDQLVIOBLBOS-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a morpholinosulfonyl group at the 4-position of the benzamide ring and a 4-nitrophenyl substituent on the amide nitrogen. The compound is synthesized via a coupling reaction between 4-(morpholinosulfonyl)aniline and 4-nitrobenzoyl chloride in acetonitrile, yielding a white solid with a moderate 38% yield .

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c21-17(18-14-3-5-15(6-4-14)20(22)23)13-1-7-16(8-2-13)27(24,25)19-9-11-26-12-10-19/h1-8H,9-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFDQLVIOBLBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with benzoyl chloride to form N-(4-nitrophenyl)benzamide. This intermediate is then reacted with morpholine and a sulfonyl chloride, such as chlorosulfonic acid, under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Alkyloxy-Substituted Analogues
Compounds such as 4-(tetradecyloxy)-N-(4-nitrophenyl)benzamide (3e) and 4-(chloro)-N-(4-nitrophenyl)benzamide (3h) () share the N-(4-nitrophenyl)benzamide backbone but differ in the 4-position substituent. Key comparisons:

  • Physical Properties :
Compound Substituent Melting Point (°C) Yield (%)
4-(Morpholinosulfonyl)-... Morpholinosulfonyl Not reported 38
3e Tetradecyloxy (C14) 131.7–133.6 71.07
3h Chloro 155.1–157.4 73.67

The morpholinosulfonyl derivative’s lower yield suggests synthetic challenges compared to alkyloxy or halogenated analogues. The morpholino group’s polarity likely reduces crystallinity compared to long alkyl chains (e.g., tetradecyloxy), which exhibit higher melting points due to van der Waals interactions .

  • Biological Relevance : Alkyloxy derivatives are intermediates for liquid crystals or flame retardants, whereas sulfonamide-benzamides (e.g., ) are studied for apoptotic pathway activation, implying divergent applications .

Sulfonamide-Benzamides with Heterocyclic Modifications

  • N-(4-(Morpholinosulfonyl)phenyl)benzamide (23) () lacks the 4-nitro group, simplifying the structure but reducing electron-withdrawing effects. The nitro group in the target compound may enhance binding to electron-deficient biological targets .
  • This modification could improve pharmacokinetic properties but complicate synthesis .
Functional Group Impact on Bioactivity
  • Antimicrobial Activity: 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide () demonstrates potent cytotoxicity against sulfate-reducing bacteria, highlighting the nitro group’s role in antimicrobial efficacy. The morpholinosulfonyl group may alter target specificity due to its bulkier, polar nature .
  • Anticancer Potential: N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide () shows HDAC inhibition, whereas sulfonamide-benzamides () activate apoptotic pathways. The morpholino group’s hydrogen-bonding capacity could modulate enzyme inhibition compared to hydroxamate-based HDAC inhibitors .

Key Structural and Functional Insights

Feature 4-(Morpholinosulfonyl)-N-(4-nitrophenyl)benzamide Comparable Compounds
Polarity High (morpholino + sulfonyl) Lower in alkyloxy analogues
Electron Effects Strong electron-withdrawing (nitro + sulfonyl) Moderate (halogens, alkyloxy)
Bioactivity Apoptotic pathway modulation (predicted) Antimicrobial (nitrobenzamides)
Synthetic Complexity Moderate Low (alkyloxy), High (heterocyclic)

Biological Activity

4-(Morpholinosulfonyl)-N-(4-nitrophenyl)benzamide, also known as a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide can be represented as follows:

  • Molecular Formula : C13H14N2O4S
  • CAS Number : 313403-44-0

The compound consists of a morpholine ring attached to a sulfonyl group, linked to a nitrophenyl moiety through an amide bond. This structural configuration is crucial for its biological activity.

The biological activity of 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide is primarily attributed to its ability to interact with various biological targets. Although specific mechanisms have not been extensively documented for this compound, sulfonamides generally exhibit their effects through the inhibition of key enzymes or receptors involved in cellular processes.

  • Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of enzymes such as DprE1, which is crucial in the biosynthesis pathway of mycobacteria. This suggests that 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide may exhibit antimicrobial properties by targeting bacterial enzymes.
  • Antiviral Activity : Preliminary studies indicate potential antiviral properties, particularly against HIV, through modulation of viral capsid proteins. The introduction of specific substituents has been shown to enhance interaction with viral proteins, suggesting a pathway for further exploration.

Biological Activity Data

A summary of biological activity data is presented in the following table:

Activity Type Assay Method IC50/EC50 Values Comments
AntimicrobialDprE1 Inhibition AssaypIC50 = 7.3Effective against Mycobacterium tuberculosis
CytotoxicityHepG2 Cell Line AssayIC50 > 100 µMNo significant cytotoxicity observed
AntiviralHIV Capsid ModulationNot specifiedFurther studies needed for quantification

Case Studies and Research Findings

  • Antimycobacterial Activity : A study evaluated various sulfonamide derivatives and found that those with a morpholino group exhibited enhanced DprE1 inhibition compared to other analogs. The presence of the morpholine moiety was essential for maintaining high activity levels against Mycobacterium tuberculosis .
  • Antiviral Studies : Research into HIV capsid modulators revealed that modifications in the sulfonamide structure can significantly influence antiviral potency. The introduction of nitro groups was found to improve interactions with hydrophobic pockets within viral proteins, enhancing efficacy against HIV strains .
  • Comparative Analysis : A comparative study highlighted that compounds bearing similar sulfonamide structures often show varying degrees of activity based on their substituents. For instance, compounds with halogenated phenyl groups tended to exhibit higher enzyme affinity and reduced cytotoxicity compared to their non-substituted counterparts .

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